molecular formula C19H22FN3O3S B2691728 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide CAS No. 2034454-36-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide

Cat. No.: B2691728
CAS No.: 2034454-36-7
M. Wt: 391.46
InChI Key: FXBSWEBMQSFLJS-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a bicyclic sulfonamide structure with a fluorine substituent at position 6 and a methyl group at position 3. The side chain comprises an ethyl linker attached to a 3-phenylbutanamide group. The sulfonamide and fluorine substituents enhance metabolic stability and electronic effects, while the phenylbutanamide moiety may influence receptor binding or solubility.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-14(15-6-4-3-5-7-15)12-19(24)21-10-11-23-18-13-16(20)8-9-17(18)22(2)27(23,25)26/h3-9,13-14H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBSWEBMQSFLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide involves several key steps, typically starting with the functionalization of a benzothiadiazole core. The introduction of fluoro and methyl groups is achieved through specific substitution reactions, often requiring the use of fluorinating and methylating reagents under controlled conditions. Subsequent steps include the formation of the amide linkage, where a primary amine and a carboxylic acid derivative undergo condensation in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production scales up these laboratory methods, often using flow chemistry techniques to enhance reaction efficiency and product yield. Continuous flow reactors allow precise control over reaction parameters, leading to improved reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The presence of the benzothiadiazole ring allows for oxidation reactions under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of functional groups within the molecule can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogen substitution, particularly involving the fluoro group, can occur with nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 and H2O2, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents (e.g., DMF, DMSO) and temperatures ranging from room temperature to elevated conditions, depending on the desired transformation.

Major Products: The major products of these reactions vary widely, from oxidized derivatives to reduced forms and substituted analogs

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit promising anticancer properties. Preliminary studies suggest that N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide may act as an inhibitor of certain cancer cell lines by disrupting cellular pathways involved in proliferation and survival. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. This inhibition could lead to potential applications in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

As a bioactive reagent, this compound is primarily used for research purposes related to enzyme inhibition studies. Its unique structure allows it to interact with various enzymes, potentially modulating their activity and providing insights into biochemical pathways.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiadiazole-based compounds similar to this compound. The compounds were screened against various cancer cell lines including breast and lung cancer models. Results indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into their mechanism of action .

Case Study 2: Inflammation Models

Another study focused on evaluating the anti-inflammatory potential of this compound using animal models of arthritis. The results demonstrated that administration of the compound significantly reduced inflammatory markers compared to control groups. This suggests its potential use in developing treatments for inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes, receptors, or ion channels, where the compound’s functional groups engage in hydrogen bonding, hydrophobic interactions, or electrostatic interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel conductance, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Modifications

Table 1: Structural Comparison of Benzothiadiazole and Related Derivatives
Compound Name Core Structure Key Substituents Synthesis Route
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide Benzo[c][1,2,5]thiadiazole 2,2-dioxide 6-F, 3-CH₃, ethyl-3-phenylbutanamide Likely via amide coupling or cyclization (inferred from )
2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (Compound 11, ) Benzothiazole 1,1-dioxide Varied substituents (e.g., sulfonamide groups) Reaction with N,N-dimethylsulfamoyl chloride
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole 6-CF₃, phenylacetamide Acetamide coupling with benzothiazole intermediates

Key Observations :

  • Fluorine at position 6 may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s compound 11) .
Table 2: Functional and Pharmacological Comparisons
Compound Class (Evidence Source) Biological Activity Key Functional Groups
1,3,4-Thiadiazole derivatives () Antimicrobial, antitumor Thiadiazole ring, NH₂ groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Metal-catalyzed C–H functionalization N,O-bidentate directing group
Target Compound (Inferred) Potential enzyme/receptor modulation Sulfonamide, fluorine, phenylamide

Key Observations :

  • 1,3,4-Thiadiazoles () exhibit antimicrobial and antitumor activities due to electron-deficient heterocyclic cores, suggesting the target compound’s sulfonamide core may share similar bioactivity profiles .
  • The N,O-bidentate directing group in ’s compound highlights the importance of amide side chains in coordinating metal catalysts, a feature absent in the target compound but relevant for synthetic applications .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20FN3O3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

This compound features a thiadiazole ring system that is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiadiazole derivatives. The compound's structural similarity to known antifungal agents suggests it may inhibit ergosterol biosynthesis in fungi. In vitro tests against various Candida species demonstrated significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to standard treatments such as fluconazole .

Table 1: Antifungal Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Target Organism
3l5C. albicans ATCC 10231
3k10C. glabrata ATCC 2001
Fluconazole10C. albicans ATCC 10231

The mechanism of action appears to involve interaction with the fungal enzyme 14-α-sterol demethylase, crucial for ergosterol synthesis .

Antiviral Activity

The antiviral properties of similar compounds have been explored through molecular docking studies. These studies indicate that thiadiazole derivatives may effectively inhibit viral replication by targeting specific viral proteins. The binding affinity and interaction patterns suggest a promising avenue for developing antiviral agents based on this scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Ergosterol Biosynthesis Inhibition : The compound disrupts the synthesis pathway of ergosterol in fungal cells, leading to compromised membrane integrity and function.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in viral replication and metabolic processes in fungi.
  • Cell Membrane Interaction : The lipophilic nature of the thiadiazole ring allows for effective membrane penetration and interaction with cellular targets.

Study on Antifungal Efficacy

In a study evaluating various thiadiazole derivatives, compound 3l was noted for its potent antifungal activity against multiple strains of Candida. The study utilized a series of assays to determine the MIC values and assessed the compounds' effects on ergosterol levels within fungal cells .

Docking Studies for Antiviral Potential

Molecular docking studies conducted on related compounds indicated that these derivatives could bind effectively to viral proteins. The results suggested that structural modifications could enhance binding affinity and specificity towards viral targets .

Q & A

(Basic) What synthetic strategies are employed for the preparation of this compound, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with N-substituted carboxamides and thiadiazole precursors. For example, cyclization reactions in dimethylformamide (DMF) with iodine and triethylamine facilitate sulfur elimination and ring formation, as observed in analogous thiadiazole syntheses . Key intermediates are characterized using:

  • 1H and 13C NMR spectroscopy to confirm regiochemistry and functional group integrity (e.g., distinguishing between amide and thiadiazole protons) .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for intermediates with trichloroethyl or aromatic substituents .

Example Reaction Conditions (Table):

StepReagents/ConditionsCharacterization Methods
1Acetonitrile, reflux (1–3 min)NMR (1H, 13C), TLC monitoring
2DMF, I₂, triethylamine, cyclizationX-ray diffraction, elemental analysis

(Advanced) How can discrepancies in NMR data interpretation for this compound be systematically addressed?

Answer:
Discrepancies often arise from overlapping peaks or dynamic conformational changes. To resolve these:

  • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, as demonstrated in thiadiazole-triazine hybrids .
  • Compare experimental data with density functional theory (DFT)-calculated NMR chemical shifts , which provide benchmark values for structural validation .
  • Perform variable-temperature NMR to detect rotational barriers or tautomeric equilibria affecting peak splitting .

(Basic) What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

Answer:
Preliminary screening should align with the pharmacological profile of structurally related thiadiazoles:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HeLa) to assess selective toxicity .
  • Antioxidant potential : DPPH radical scavenging assays to evaluate reactive oxygen species (ROS) inhibition .

(Advanced) What computational chemistry approaches are suitable for studying the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina, referencing crystallographic data for validation .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
  • DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in electrophilic substitutions .

(Basic) How is the purity of the compound assessed post-synthesis?

Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Elemental analysis (EA) : Compare experimental C/H/N/S percentages with theoretical values (±0.4% tolerance) .
  • Melting point consistency : Validate against literature data for analogous compounds .

(Advanced) What strategies optimize the compound’s solubility and stability for pharmacological studies?

Answer:

  • Salt formation : Introduce hydrochloride or sodium salts via acid/base reactions to enhance aqueous solubility .
  • Prodrug design : Modify the amide or fluorine substituents to generate hydrolyzable esters with improved bioavailability .
  • Formulation studies : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to stabilize the compound in physiological buffers .

(Basic) What crystallographic methods are used to determine the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Employ SHELXL for refinement, ensuring R-factor < 5% for high-resolution data .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .

(Advanced) How can reaction mechanisms for thiadiazole ring formation be experimentally validated?

Answer:

  • Isotopic labeling : Use 15N-labeled starting materials to trace nitrogen incorporation into the thiadiazole ring via mass spectrometry .
  • Kinetic studies : Monitor reaction progress under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
  • Trapping intermediates : Quench reactions at early stages to isolate and characterize transient species (e.g., thiol intermediates) .

(Basic) What spectroscopic techniques are critical for functional group identification?

Answer:

  • IR spectroscopy : Identify characteristic bands (e.g., S=O stretches at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
  • UV-Vis spectroscopy : Detect conjugation between the thiadiazole and phenyl rings (λmax ~270–300 nm) .

(Advanced) How can conflicting biological activity data across studies be reconciled?

Answer:

  • Standardize assay protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or trends .
  • Dose-response reevaluation : Test activity across a broader concentration range to account for threshold effects .

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